3-Chloro-2-(trifluoromethoxy)phenol
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Overview
Description
3-Chloro-2-(trifluoromethoxy)phenol is an organic compound that contains a chloro group, a trifluoromethoxy group, and a phenol group. This compound is used as a building block in chemical synthesis due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethoxy)phenol can be achieved through various methods. One common approach involves the reaction of 3-chlorophenol with trifluoromethoxy reagents under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-(trifluoromethoxy)phenol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-2-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The phenol group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)phenol: Similar structure but lacks the chloro group.
3-Chloro-4-(trifluoromethoxy)phenol: Similar structure with an additional chloro group.
2-Chloro-3-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
3-Chloro-2-(trifluoromethoxy)phenol is unique due to the presence of both chloro and trifluoromethoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-chloro-2-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHCXZCOHMJKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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